(4-Fluorobenzyl)hydrazine dihydrochloride

Description

Historical Context and Discovery

The development of (4-Fluorobenzyl)hydrazine dihydrochloride is rooted in the broader historical advancement of hydrazine chemistry, which began in the late 19th century. The foundational work in hydrazine chemistry was initiated by Emil Fischer in 1875, who coined the term "hydrazine" while attempting to produce organic compounds consisting of mono-substituted hydrazine derivatives. The pursuit of pure hydrazine continued through the work of Theodor Curtius, who by 1887 had successfully produced hydrazine sulfate through the treatment of organic diazides with dilute sulfuric acid, though pure hydrazine remained elusive until 1895 when the Dutch chemist Lobry de Bruyn first prepared pure anhydrous hydrazine.

The specific development of fluorinated benzyl hydrazine derivatives emerged much later as part of the systematic exploration of organofluorine chemistry in the mid-to-late 20th century. The compound this compound was first documented in chemical databases in 2010, as evidenced by its creation date in PubChem on March 29, 2010. This timeline reflects the relatively recent interest in fluorinated hydrazine derivatives as building blocks for pharmaceutical and agrochemical applications. The nomenclature follows the systematic approach established by the International Union of Pure and Applied Chemistry, combining the principles of aromatic substitution patterns with hydrazine functional group terminology.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both aromatic and aliphatic nitrogen-containing functional groups. The International Union of Pure and Applied Chemistry name for this compound is designated as (4-fluorophenyl)methylhydrazine;dihydrochloride, which precisely describes the structural arrangement and salt formation. This naming convention indicates the presence of a fluorine atom at the para position (position 4) of the benzene ring, a methylene bridge connecting the aromatic system to the hydrazine moiety, and the formation of a dihydrochloride salt.

Alternative synonyms for this compound include several variations that reflect different aspects of its chemical structure. These include this compound, [(4-fluorophenyl)methyl]hydrazine dihydrochloride, (4-Fluorobenzyl)Hydrazine 2HCL, and (4-fluorophenyl)methylhydrazine;dihydrochloride. Each of these names emphasizes different structural features while maintaining chemical accuracy. The compound is also referenced by its Chemical Abstracts Service registry number 1000805-93-5, which provides a unique identifier in chemical databases worldwide.

From a classification perspective, this compound belongs to the broader category of hydrazines, which are defined as chemical compounds containing two nitrogen atoms linked via a covalent bond and carrying alkyl or aryl substituents. More specifically, it falls under the subcategory of aralkyl hydrazines, where an aromatic ring system is connected to the hydrazine functionality through an alkyl spacer. The presence of the fluorine substituent further classifies it within the realm of organofluorine compounds, a class of chemicals known for their unique properties and biological activities.

Structural Characteristics

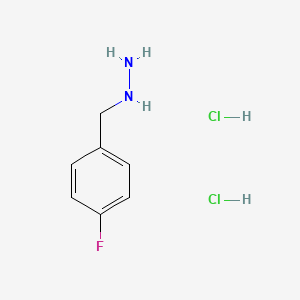

The molecular structure of this compound exhibits several distinctive characteristics that define its chemical behavior and properties. The compound consists of a benzene ring substituted with a fluorine atom at the para position, connected through a methylene bridge to a hydrazine functional group, with two hydrochloride molecules associated as counterions. The molecular formula C7H11Cl2FN2 reflects the presence of seven carbon atoms, eleven hydrogen atoms, two chlorine atoms, one fluorine atom, and two nitrogen atoms in the complete salt structure.

The aromatic portion of the molecule features a para-fluorobenzene ring system, where the fluorine atom occupies the 4-position relative to the benzyl substituent. This positioning creates a symmetric electronic environment around the benzene ring, with the fluorine atom exerting both inductive electron-withdrawing effects and mesomeric electron-donating effects. The methylene bridge connecting the aromatic system to the hydrazine moiety provides conformational flexibility while maintaining the electronic isolation between the aromatic and aliphatic nitrogen functionalities.

The hydrazine functional group (NH-NH2) represents the key reactive center of the molecule, characterized by the presence of two nitrogen atoms connected by a single covalent bond. In the dihydrochloride salt form, both nitrogen atoms can potentially participate in protonation, leading to the formation of positively charged ammonium species that are stabilized by chloride counterions. The three-dimensional structure of the molecule, as represented by its conformational arrangements, shows the potential for various rotational conformers around the methylene bridge, contributing to the compound's overall molecular flexibility.

Isomeric Forms

The structural framework of this compound permits several types of isomeric variations, primarily based on the position of fluorine substitution on the benzene ring and the degree of salt formation with hydrochloric acid. Positional isomers exist where the fluorine atom occupies different positions on the benzene ring relative to the benzyl substituent. The most common positional isomers include the ortho (2-position), meta (3-position), and para (4-position) derivatives, each exhibiting distinct chemical and physical properties.

The ortho-substituted analog, (2-Fluorobenzyl)hydrazine dihydrochloride, possesses the Chemical Abstracts Service number 1349715-77-0 and exhibits different electronic properties due to the proximity of the fluorine atom to the benzyl substituent. This positional relationship creates unique steric and electronic interactions that influence the compound's reactivity and stability. Similarly, the meta-substituted derivative, (3-Fluorobenzyl)hydrazine hydrochloride, with Chemical Abstracts Service number 1351590-73-2, represents another isomeric form where the fluorine atom occupies the 3-position of the benzene ring.

Salt formation variations also contribute to the isomeric diversity of this compound family. While the dihydrochloride form represents the fully protonated salt with two equivalents of hydrochloric acid, monohydrochloride forms also exist. For instance, (4-Fluorobenzyl)hydrazine hydrochloride (1:1) with Chemical Abstracts Service number 1059626-05-9 represents a salt form with only one equivalent of hydrochloric acid. This variation in salt stoichiometry affects the compound's solubility, stability, and handling characteristics.

Position in Chemical Taxonomy

Within the comprehensive framework of chemical taxonomy, this compound occupies a specific position that reflects its structural characteristics and functional group composition. At the highest taxonomic level, the compound belongs to the category of organic compounds, distinguished by its carbon-based molecular framework and covalent bonding patterns. More specifically, it falls within the subcategory of nitrogen-containing heterocyclic and acyclic compounds, reflecting the presence of nitrogen atoms as key functional elements.

The compound is further classified within the hydrazine family, which encompasses all chemical derivatives of the parent hydrazine molecule (NH2-NH2) where one or more hydrogen atoms have been replaced by organic substituents. According to established classification schemes, hydrazines are divided into three primary groups based on their substitution patterns: monosubstituted hydrazines, asymmetrically disubstituted hydrazines, and symmetrically disubstituted hydrazines. This compound belongs to the monosubstituted hydrazine category, as only one of the terminal nitrogen atoms bears an organic substituent.

From the perspective of organofluorine chemistry, this compound represents a member of the fluorinated aromatic hydrazine derivatives, a specialized subset of compounds that combine the unique properties of organofluorine chemistry with the reactivity characteristics of hydrazine functional groups. The para-substitution pattern of the fluorine atom places it within the category of para-fluoroaralkyl compounds, which are known for their specific electronic and steric properties that influence biological activity and chemical reactivity.

The salt form classification further positions this compound within the realm of organic hydrochloride salts, a category of compounds widely utilized in pharmaceutical and chemical synthesis applications due to their enhanced stability, solubility, and handling characteristics compared to their free base counterparts. This taxonomic position reflects the compound's role as both a synthetic intermediate and a research chemical with potential applications in medicinal chemistry and drug discovery programs.

Propriétés

IUPAC Name |

(4-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDCRZFSODMAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662984 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000805-93-5 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

Step 1: 4-Fluorobenzaldehyde is reacted with hydrazine hydrate to form (4-Fluorobenzyl)hydrazine.

Step 2: The resulting (4-Fluorobenzyl)hydrazine is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may yield amines.

Applications De Recherche Scientifique

Pharmaceutical Development

(4-Fluorobenzyl)hydrazine dihydrochloride is being investigated for its potential as an anticancer agent. The presence of the hydrazine functional group allows it to interact with various biological macromolecules, which may lead to therapeutic applications.

Case Study: Anticancer Activity

Research has indicated that derivatives of hydrazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in specific cancer types, suggesting a pathway for the development of new anticancer drugs.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis. Its nucleophilic character allows it to participate in various reactions, including:

- Condensation Reactions : Formation of hydrazones, which are important intermediates in organic synthesis.

- Acylation Reactions : Useful for modifying existing compounds to enhance their properties.

- Polymer Formation : Potential use in creating hydrazine-based polymers or frameworks.

Data Table: Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Condensation | Forms hydrazones with carbonyl compounds | Hydrazone derivatives |

| Acylation | Attaches acyl groups to enhance reactivity | Acylated hydrazines |

| Polymerization | Used as a precursor for polymer synthesis | Hydrazine-based polymers |

Interaction Studies

Studies focusing on the interactions of this compound with proteins and nucleic acids are crucial for understanding its biological implications. These interactions may provide insights into its mechanism of action and potential therapeutic uses.

Case Study: Protein Interaction

Research has demonstrated that hydrazine derivatives can modify protein structures, potentially leading to altered biological functions. Such modifications can be pivotal in drug design, where targeting specific proteins is essential for therapeutic efficacy.

Material Science Applications

While primarily studied for its pharmaceutical applications, this compound may also have implications in material science. Its unique structure could allow it to participate in the formation of novel materials or coatings.

Potential Applications

- Development of advanced materials with specific chemical properties.

- Use in the synthesis of functionalized surfaces for sensors or catalysts.

Mécanisme D'action

The mechanism of action of (4-Fluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Hydrazine dihydrochloride (N₂H₆Cl₂) : The parent compound without substituents.

- 1,2-Dimethylhydrazine dihydrochloride : Features two methyl groups on adjacent nitrogen atoms.

- (2-Phenylethyl)hydrazine dihydrochloride : Contains a phenethyl substituent.

- 4-Cyanophenylhydrazine hydrochloride: A nitrile-substituted phenyl derivative.

- 4-Methoxyphenylhydrazine hydrochloride : Includes an electron-donating methoxy group.

Physical and Chemical Properties

*Data inferred from analogs.

Stability and Reactivity

- Fluorinated Derivatives: The fluorine atom in this compound may enhance thermal stability compared to non-fluorinated analogs like (2-phenylethyl)hydrazine dihydrochloride . However, hydrazine derivatives with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit instability due to steric strain and weak nitrogen bonds .

- Electron-Donating vs. Withdrawing Groups: Methoxy-substituted derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride) show altered reactivity profiles compared to electron-withdrawing analogs like 4-cyanophenylhydrazine hydrochloride .

Toxicity and Carcinogenicity

- 1,2-Dimethylhydrazine dihydrochloride: Demonstrates high carcinogenicity in golden hamsters, inducing angiosarcomas and hepatic tumors .

- Hydrazine sulfate: Non-carcinogenic in the same species, highlighting structural dependency of toxicity .

- Fluorinated Hydrazines : Fluorinated hydrazide-hydrazones exhibit antibacterial activity but require further toxicity profiling .

Activité Biologique

(4-Fluorobenzyl)hydrazine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₉N₂F·2HCl

- Molecular Weight : Approximately 213.08 g/mol

- Structure : The compound features a hydrazine functional group (N-NH₂) with a fluorobenzyl moiety, which may enhance its reactivity and biological interactions.

The biological activity of this compound can be attributed to its nucleophilic properties due to the hydrazine group. This allows it to participate in various chemical reactions, such as:

- Nucleophilic Addition Reactions : Interacting with electron-deficient biological macromolecules like proteins and nucleic acids.

- Formation of Hydrazones : Useful in the synthesis of more complex organic molecules.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Notable findings include:

- Cell Viability Studies : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

- Mechanism : The compound appears to induce apoptosis in cancer cells by disrupting normal cell cycle progression, particularly affecting the S phase .

| Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| MCF-7 | 225 | Significant reduction in viability |

| PC-3 | 158 | Induction of apoptosis |

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties:

- Inhibition Studies : The compound demonstrated inhibitory effects against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Potential Applications : These findings suggest potential therapeutic applications in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 40 | Comparable to ceftriaxone |

| Staphylococcus aureus | 30 | Higher efficacy than ampicillin |

Study on Anticancer Activity

A significant study focused on the anticancer effects of this compound involved treating MCF-7 cells. The results indicated a marked increase in lactate dehydrogenase (LDH) levels, suggesting cellular damage and apoptosis . The study utilized flow cytometry to analyze cell cycle progression, revealing that treated cells were predominantly arrested in the S phase.

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound exhibited potent antibacterial activity, with inhibition zones comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Fluorobenzyl)hydrazine dihydrochloride?

- Methodology : Optimize synthesis by varying reaction time, acid concentration (e.g., HCl), and stoichiometric excess of hydrazine derivatives. For example, hydrazine dihydrochloride is effective in reducing perrhenate to hexachlororhenate(IV) under boiling conditions in HCl, suggesting similar protocols could apply . Use anhydrous conditions to prevent hydrolysis, and monitor reaction completion via TLC or HPLC.

Q. How should researchers characterize the compound’s structure and purity?

- Techniques :

- Spectroscopy : IR (N-H stretch at ~3200 cm⁻¹, C-F at ~1200 cm⁻¹), H NMR (fluorobenzyl protons at δ 7.2–7.4 ppm, hydrazine NH as a broad singlet at δ 4–5 ppm) .

- Elemental Analysis : Confirm C, H, N, Cl content (±0.3% deviation) .

- Melting Point : Compare observed mp (e.g., ~225°C with decomposition) to literature values .

Q. What safety protocols are critical during handling?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Although hydrazine derivatives are generally non-irritating, dihydrochloride salts may release HCl upon decomposition . Store in airtight containers at room temperature, protected from moisture .

Advanced Research Questions

Q. How can fluorescence interference be mitigated in assays involving this compound?

- Challenge : Some hydrazine dihydrochloride derivatives exhibit intrinsic fluorescence (e.g., quinacrine dihydrochloride), leading to false signals in fluorometric assays .

- Solution : Perform control experiments without the compound, use alternative detection methods (e.g., LC-MS), or employ fluorescence-quenching agents .

Q. What strategies resolve contradictions in reaction yield data during scale-up?

- Analysis : Replicate small-scale optimizations (e.g., 0.05–10 mg ranges) while adjusting parameters like stirring efficiency and heat transfer. For example, highlights that excess hydrazine (1.5–2.0 equivalents) and prolonged reflux (3–6 hrs) improve reproducibility in reductive reactions . Use DOE (Design of Experiments) to identify critical variables.

Q. How is this compound utilized in synthesizing bioactive heterocycles?

- Applications :

- Indole Synthesis : Acts as a hydrazine donor in Fischer indole protocols, forming 1-(2,6-dichlorophenyl)pyrazole derivatives under acidic conditions .

- Hydrazone Formation : Reacts with carbonyl groups (e.g., 4-diethylaminosalicylaldehyde) to generate Schiff bases for antimicrobial studies .

Q. What advanced techniques validate the compound’s stability under experimental conditions?

- Methods :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity.

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Methodological Considerations

- Purity Challenges : Contaminants like unreacted 4-fluorobenzyl chloride can skew results. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl:MeOH 9:1) .

- Scale-up Risks : Exothermic reactions may occur during HCl neutralization. Use jacketed reactors with controlled cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.